Pentacosanoyl-CoA
Description
Pentacosanoyl-CoA is a very-long-chain acyl-CoA derivative consisting of a 25-carbon saturated fatty acid (pentacosanoic acid) linked to coenzyme A via a thioester bond. As a high-molecular-weight acyl-CoA, it plays specialized roles in lipid metabolism, particularly in the elongation of fatty acids beyond 20 carbons, a process critical to sphingolipid synthesis and membrane structure modulation in eukaryotes . Unlike shorter-chain acyl-CoAs, this compound’s hydrophobicity limits its solubility in aqueous cellular environments, necessitating binding proteins for transport and enzymatic processing.
Properties
Molecular Formula |
C46H84N7O17P3S |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentacosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-37(55)74-30-29-48-36(54)27-28-49-44(58)41(57)46(2,3)32-67-73(64,65)70-72(62,63)66-31-35-40(69-71(59,60)61)39(56)45(68-35)53-34-52-38-42(47)50-33-51-43(38)53/h33-35,39-41,45,56-57H,4-32H2,1-3H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/t35-,39+,40?,41+,45-/m1/s1 |
InChI Key |
OOYYVSZGLPEVRI-HQDNRMPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosanoyl-CoA is synthesized from pentacosanoic acid through a series of enzymatic reactions. The synthesis involves the activation of pentacosanoic acid by Coenzyme A, forming this compound. This process typically requires the presence of ATP, Coenzyme A, and specific enzymes such as acyl-CoA synthetase .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the use of advanced techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pentacosanoyl-CoA undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to other oxidized forms.
Reduction: Reduction reactions can convert this compound to reduced forms.
Substitution: Substitution reactions involve the replacement of specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes that facilitate the reactions under controlled conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which play significant roles in cellular metabolism and other biological processes .
Scientific Research Applications
Pentacosanoyl-CoA has a wide range of scientific research applications, including:
Mechanism of Action
Pentacosanoyl-CoA exerts its effects through its role as a fatty acyl-CoA. It acts as a substrate for various enzymes involved in lipid metabolism, facilitating the biosynthesis and recycling of complex lipids. The molecular targets and pathways involved include enzymes like AGPAT11 and pathways related to energy metabolism and gene regulation .
Comparison with Similar Compounds
Chain Length and Physicochemical Properties
The biological function of acyl-CoA compounds is heavily influenced by chain length. Below is a comparative table of key acyl-CoAs:
Key Observations :
- Chain Length: this compound (C25) is among the longest acyl-CoAs, contrasting sharply with short-chain derivatives like pentanoyl-CoA (C5) and medium-chain variants (e.g., palmitoyl-CoA, C16). Longer chains increase membrane association but reduce solubility .
- Saturation: Unsaturated acyl-CoAs (e.g., (7Z)-hexadecenoyl-CoA) exhibit lower melting points and enhanced fluidity, making them critical for membrane flexibility. This compound’s saturated structure favors rigidity, relevant to sphingolipid-rich domains .
Functional Roles in Metabolic Pathways
- This compound: Integral to the microsomal fatty acid elongation system, where it serves as a substrate for ELOVL enzymes, extending fatty acids to C26–C34 lengths. These products are precursors for ceramides and neuronal lipids .
- Palmitoyl-CoA (C16) : A central hub in lipid homeostasis, acting as a substrate for both mitochondrial β-oxidation and phospholipid synthesis. It also regulates enzymes like acetyl-CoA carboxylase via feedback inhibition .
- Glutaconyl-CoA: A 2-enoyl-CoA derivative involved in the degradation of lysine and tryptophan, highlighting the diversification of CoA derivatives in nitrogen metabolism .
- Pentanoyl-CoA (C5): A short-chain metabolite linked to valproate metabolism and ketogenesis, with distinct solubility enabling cytosolic enzymatic access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
